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For Researchers, Scientists, and Drug Development Professionals

Introduction
Redafamdastat, also known as PF-04457845, is a highly potent, selective, and irreversible

inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme

responsible for the degradation of the endocannabinoid anandamide (AEA) and other related

fatty acid amides.[4] By inhibiting FAAH, Redafamdastat increases the endogenous levels of

these signaling lipids, thereby enhancing endocannabinoid tone. This mechanism of action has

shown therapeutic potential in various preclinical models, particularly in the context of pain and

inflammation, without inducing the undesirable side effects associated with direct cannabinoid

receptor agonists.[2][5] Redafamdastat is an orally bioavailable compound that has been

evaluated in human clinical trials for conditions such as cannabis use disorder and post-

traumatic stress disorder.[5][6]

Mechanism of Action
Redafamdastat covalently modifies the active-site serine nucleophile of FAAH, leading to its

irreversible inactivation.[2] This targeted inhibition is highly selective for FAAH over other serine

hydrolases.[1] The resulting elevation of anandamide and other N-acylethanolamines (NAEs)

potentiates their action at cannabinoid receptors (CB1 and CB2) and other targets like TRPV1
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channels, modulating downstream signaling pathways involved in pain perception,

inflammation, and mood regulation.[4]

Signaling Pathway of Redafamdastat Action
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Caption: Signaling pathway of Redafamdastat via FAAH inhibition.

Quantitative Data Summary
The following table summarizes key quantitative data for Redafamdastat from preclinical and

clinical studies.
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Parameter Species
Route of
Administrat
ion

Dose
Key
Findings

Reference

IC₅₀ (hFAAH) Human In vitro N/A 7.2 nM [1][2][3]

IC₅₀ (rFAAH) Rat In vitro N/A 7.4 nM [3]

Minimum

Effective

Dose

(Inflammatory

Pain)

Rat Oral 0.1 mg/kg

Significant

reduction in

mechanical

allodynia.

[2]

FAAH

Inhibition (in

vivo)

Mouse
Intraperitonea

l
10 mg/kg

Near-

complete

inhibition of

FAAH activity

in the brain.

[2]

FAAH

Inhibition (in

vivo)

Rat Oral ≥ 0.1 mg/kg

Robust, near-

complete

inhibition of

FAAH activity

in the brain.

[2]

Anandamide

Elevation

(Brain)

Rat Oral
0.1 - 10

mg/kg

5- to 7-fold

increase in

anandamide

levels.

[2]

Pharmacokin

etics (tₘₐₓ)
Rat

Oral (1

mg/kg)
4 hours

Peak plasma

and brain

concentration

s.

[2]

Oral

Bioavailability
Rat N/A N/A 88% [2]

Oral

Bioavailability
Dog N/A N/A 58% [2]
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Clinical Trial

Dose

(Cannabis

Use Disorder)

Human Oral 4 mg/day

Reduced

withdrawal

symptoms

and cannabis

use.

[7]

Experimental Protocols
Protocol: Intraperitoneal (i.p.) Injection of
Redafamdastat in Mice
This protocol is based on established methods for the administration of FAAH inhibitors in mice

and provides a framework for in vivo studies.

Objective: To administer Redafamdastat via the intraperitoneal route to mice for the evaluation

of its in vivo effects on the endocannabinoid system and related physiological or behavioral

endpoints.

Materials:

Redafamdastat (PF-04457845) powder

Dimethyl sulfoxide (DMSO)

Ethanol

Emulphor EL-620

Sterile saline (0.9% NaCl)

Sterile 1 mL syringes with 25-27 gauge needles

Appropriate animal handling and restraint equipment

Analytical balance and weighing paper

Sterile microcentrifuge tubes or vials
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Reagent Preparation (Vehicle):

A commonly used vehicle for intraperitoneal injection of FAAH inhibitors consists of a mixture of

DMSO, ethanol, Emulphor, and saline.[6]

Prepare the vehicle solution in the following ratio: 20% DMSO, 8% ethanol, 8% Emulphor,

and 64% sterile saline.

In a sterile container, first mix the DMSO, ethanol, and Emulphor.

Slowly add the sterile saline to the mixture while vortexing or stirring to ensure a

homogenous solution.

Drug Formulation:

Calculate the required amount of Redafamdastat based on the desired dose (e.g., 10

mg/kg) and the number and weight of the animals to be treated.

Prepare a stock solution of Redafamdastat in DMSO. Redafamdastat is soluble up to 100

mM in DMSO.

From the stock solution, prepare the final injection solution by diluting with the prepared

vehicle to achieve the desired final concentration for injection. The final volume for

intraperitoneal injection in mice is typically 5-10 mL/kg.[3][6]

Experimental Workflow:
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Caption: Experimental workflow for intraperitoneal injection of Redafamdastat.

Procedure:
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Animal Acclimation: Acclimate animals to the housing conditions for a sufficient period before

the experiment.

Animal Handling: Gently restrain the mouse, for example, by scruffing the neck, to expose

the abdomen.

Injection Site: Identify the lower right or left quadrant of the abdomen.

Injection: Insert the needle at a 15-20 degree angle into the peritoneal cavity, being careful to

avoid puncturing the internal organs.

Administration: Slowly inject the calculated volume of the Redafamdastat solution.

Post-injection Monitoring: Return the animal to its cage and monitor for any signs of distress

or adverse reactions.

Experimental Readouts: Proceed with the planned behavioral, physiological, or

pharmacokinetic/pharmacodynamic assessments at the appropriate time points post-

injection. For instance, evaluation of antinociceptive effects can be performed 30 minutes to

4 hours after administration.[3]

Safety Precautions:

Follow all institutional guidelines for animal care and use.

Wear appropriate personal protective equipment (PPE) when handling Redafamdastat and

vehicle components.

Perform injections in a clean and appropriate laboratory setting.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the dose,

vehicle, and timing of administration based on their specific experimental design and animal

model. The suggested vehicle is based on protocols for similar FAAH inhibitors and may

require optimization for Redafamdastat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1679683?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679683?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

